molecular formula C14H20 B14693290 1-Cyclohexyl-3,5-dimethylbenzene CAS No. 32406-09-0

1-Cyclohexyl-3,5-dimethylbenzene

Cat. No.: B14693290
CAS No.: 32406-09-0
M. Wt: 188.31 g/mol
InChI Key: AFMYOMGTQLXRNO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,5-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a cyclohexyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexyl-3,5-dimethylcyclohexane.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Cyclohexyl-3,5-dimethylbenzoic acid.

    Reduction: Cyclohexyl-3,5-dimethylcyclohexane.

    Substitution: 1-Cyclohexyl-3,5-dimethyl-2-nitrobenzene (nitration product), 1-Cyclohexyl-3,5-dimethyl-2-bromobenzene (bromination product).

Scientific Research Applications

1-Cyclohexyl-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products. The cyclohexyl group can influence the reactivity and orientation of these reactions due to its steric and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2,4-dimethylbenzene
  • 1-Cyclohexyl-3,5-dimethylcyclohexane
  • 1-Cyclohexyl-3,5-dimethyl-2-nitrobenzene

Uniqueness

1-Cyclohexyl-3,5-dimethylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of the cyclohexyl group at the 1-position and methyl groups at the 3 and 5 positions creates a unique steric environment that influences its reactivity and interactions with other molecules. This compound’s structural features make it a valuable subject of study in various fields of research.

Properties

IUPAC Name

1-cyclohexyl-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYOMGTQLXRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497781
Record name 1-Cyclohexyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32406-09-0
Record name 1-Cyclohexyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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